molecular formula C15H14O2 B6377622 5-(2,4-Dimethylphenyl)-2-formylphenol CAS No. 1261918-71-1

5-(2,4-Dimethylphenyl)-2-formylphenol

Cat. No.: B6377622
CAS No.: 1261918-71-1
M. Wt: 226.27 g/mol
InChI Key: GVSIBCQRMFECEO-UHFFFAOYSA-N
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Description

5-(2,4-Dimethylphenyl)-2-formylphenol is an organic compound characterized by a phenol group substituted with a formyl group and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dimethylphenyl)-2-formylphenol typically involves the formylation of 2,4-dimethylphenylphenol. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) under controlled conditions. The reaction proceeds as follows:

    Formation of the Vilsmeier reagent: DMF reacts with POCl3 to form the Vilsmeier reagent.

    Formylation: The Vilsmeier reagent then reacts with 2,4-dimethylphenylphenol to introduce the formyl group at the ortho position relative to the hydroxyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dimethylphenyl)-2-formylphenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nitration with HNO3 and H2SO4, sulfonation with SO3, and halogenation with Br2 or Cl2.

Major Products Formed

    Oxidation: 5-(2,4-Dimethylphenyl)-2-carboxyphenol.

    Reduction: 5-(2,4-Dimethylphenyl)-2-hydroxymethylphenol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-(2,4-Dimethylphenyl)-2-formylphenol has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethylphenyl)-2-formylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the phenolic hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylphenol: Lacks the formyl group, making it less reactive in certain chemical reactions.

    2-Formylphenol: Lacks the dimethylphenyl group, resulting in different steric and electronic properties.

    5-Formyl-2-hydroxybenzaldehyde: Similar structure but without the dimethylphenyl substitution.

Uniqueness

5-(2,4-Dimethylphenyl)-2-formylphenol is unique due to the presence of both the formyl and dimethylphenyl groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions in chemical and biological systems, making it a valuable compound in research and industry.

Properties

IUPAC Name

4-(2,4-dimethylphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-10-3-6-14(11(2)7-10)12-4-5-13(9-16)15(17)8-12/h3-9,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSIBCQRMFECEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)C=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685065
Record name 3-Hydroxy-2',4'-dimethyl[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261918-71-1
Record name 3-Hydroxy-2',4'-dimethyl[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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